

# An In-Depth Technical Guide to Cannabiorcol (CAS Number: 19825-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cannabiorcol |           |
| Cat. No.:            | B1142604     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cannabiorcol (CAS: 19825-73-1), also known as Cannabinol-C1 (CBN-C1) or Methyl-CBN, is a phytocannabinoid found in Cannabis sativa.[1] Structurally similar to other cannabinoids, it is characterized by the formal name 3,6,6,9-tetramethyl-6H-dibenzo[b,d]pyran-1-ol. While research on many cannabinoids has surged, Cannabiorcol remains a lesser-studied derivative. However, recent scientific investigations have begun to illuminate its therapeutic potential, particularly in the context of inflammatory conditions such as osteoarthritis. This guide provides a comprehensive overview of the current technical knowledge regarding Cannabiorcol, focusing on its physicochemical properties, biological activity, and the experimental methodologies used to elucidate its function.

## **Physicochemical Properties**

A clear understanding of **Cannabiorcol**'s physical and chemical characteristics is fundamental for its application in research and drug development.



| Property                       | Value                                                 | Source |
|--------------------------------|-------------------------------------------------------|--------|
| CAS Number                     | 19825-73-1                                            | [1][2] |
| Molecular Formula              | C17H18O2                                              | [1][3] |
| Molecular Weight               | 254.32 g/mol                                          | _      |
| IUPAC Name                     | 3,6,6,9-<br>tetramethylbenzo[c]chromen-1-<br>ol       | _      |
| Synonyms                       | Cannabinol-C1, CBN-C1, Methyl-CBN, Methyl- Cannabinol |        |
| Appearance                     | Liquid (as a solution in Acetonitrile)                | _      |
| Solubility                     | Soluble in Acetonitrile (≥10 mg/ml)                   |        |
| Purity (as reference standard) | ≥95%                                                  | -      |
| InChI Key                      | XWIWWMIPMYDFOV-<br>UHFFFAOYSA-N                       | _      |
| SMILES                         | CC1=CC2=C(C=C1)C(OC3=C<br>C(=CC(=C32)O)C)(C)C         | _      |

## **Biological Activity and Mechanism of Action**

Emerging research has identified **Cannabiorcol** as a promising therapeutic agent for osteoarthritis (OA), a condition characterized by cartilage degradation and inflammation, often involving elevated levels of matrix metalloproteinases (MMPs).

## **Inhibition of Inflammatory Pathways in Osteoarthritis**

A pivotal study has demonstrated that **Cannabiorcol** inhibits the expression of MMPs induced by interleukin- $1\beta$  (IL- $1\beta$ ) in chondrocytes. This inhibitory effect is mediated through the suppression of the p38/MSK-1/NF- $\kappa$ B signaling pathway. In-vitro experiments have shown that



**Cannabiorcol** inhibits the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, and this action is independent of cannabinoid receptors and transient receptor potential vanilloids. In a monoiodoacetate (MIA)-induced osteoarthritis rat model, **Cannabiorcol** was found to reduce the expression of MMPs and alleviate the characteristics of OA.

• Signaling Pathway Diagram: Cannabiorcol's Inhibition of the p38/MSK-1/NF-κΒ Pathway



Click to download full resolution via product page

Caption: **Cannabiorcol** inhibits IL-1 $\beta$ -induced MMP expression by targeting the p38 and NF-  $\kappa$ B pathways.

## **Quantitative Bioactivity Data**

Specific quantitative data on the bioactivity of **Cannabiorcol**, such as IC<sub>50</sub> values for the inhibition of key enzymes or receptor binding affinities, are not yet widely available in the public domain. The primary research on its effects in osteoarthritis provides a strong foundation for its anti-inflammatory properties. Further research is needed to quantify its potency and efficacy in various biological assays.

# Pharmacokinetics and Toxicology (Inferred from Structurally Similar Compounds)

Due to the limited specific research on **Cannabiorcol**, its pharmacokinetic and toxicological profiles are not well-established. However, insights can be drawn from studies on Cannabinol (CBN), a structurally similar cannabinoid.



Disclaimer: The following data is for Cannabinol (CBN) and should be used as a preliminary guide for **Cannabiorcol**, with the understanding that differences in their chemical structures may lead to different pharmacokinetic and toxicological properties.

| Parameter       | Observation for CBN                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | Source |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Bioavailability | Approximately 40% via inhalation. Oral bioavailability is lower due to first-pass metabolism.                                                                                                                                                                                                                                                                                                                                                                                          |        |
| Metabolism      | Primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes. The active metabolite 11-OH-CBN is formed.                                                                                                                                                                                                                                                                                                                                                                            |        |
| Half-life       | Highly variable, reported as 32 ± 17 hours after intravenous administration in a small study.                                                                                                                                                                                                                                                                                                                                                                                          | _      |
| Toxicity        | Generally considered to have low toxicity. One study in zebrafish larvae estimated an LD50 value of 1.12 mg/L and observed malformations at concentrations greater than 0.75 mg/L. Preclinical studies with subcutaneous administration of high doses of CBN showed no adverse effects on central nervous system function. A study using a Human-Quad Culture Liver-Chip indicated that CBN showed greater cytotoxicity to primary human hepatocytes compared to CBD at similar doses. |        |



## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the research on **Cannabiorcol**'s effects on osteoarthritis. These protocols are based on standard laboratory procedures and should be adapted as necessary.

## In-Vitro Chondrocyte Model of Osteoarthritis

Experimental Workflow Diagram



Click to download full resolution via product page

Caption: Workflow for in-vitro analysis of **Cannabiorcol**'s effect on chondrocytes.



#### · Cell Culture:

- The C20A4 human chondrocyte cell line is cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Induction of Inflammatory Response:
  - To mimic the inflammatory conditions of osteoarthritis, chondrocytes are treated with a combination of interleukin- $1\alpha$  (IL- $1\alpha$ ) and interleukin- $1\beta$  (IL- $1\beta$ ).

#### Cannabiorcol Treatment:

- A stock solution of Cannabiorcol is prepared in a suitable solvent (e.g., DMSO).
- The stimulated cells are then treated with various concentrations of Cannabiorcol for a specified period.
- Cytotoxicity Assay (WST-8 Assay):
  - After treatment, a WST-8 assay is performed to assess the cytotoxicity of Cannabiorcol on the chondrocytes.
- Western Blot Analysis:
  - Cell lysates are prepared and protein concentrations are determined.
  - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MMP-1, MMP-13, phosphorylated-p38, phosphorylated-MSK-1, and phosphorylated-p65).
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.



- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Immunofluorescence for p65 Nuclear Translocation:
  - Chondrocytes are grown on coverslips and subjected to the same stimulation and treatment as above.
  - Cells are then fixed, permeabilized, and blocked.
  - Incubation with a primary antibody against the p65 subunit of NF-κB is performed, followed by a fluorescently labeled secondary antibody.
  - The cell nuclei are counterstained with DAPI.
  - The localization of p65 is visualized using a fluorescence microscope.
- Dual-Luciferase Reporter Assay for NF-kB Activity:
  - Chondrocytes are co-transfected with a firefly luciferase reporter plasmid containing NFκB response elements and a Renilla luciferase control plasmid.
  - After transfection, cells are stimulated and treated with Cannabiorcol.
  - The luciferase activities are measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of Cannabiorcol on NF-κB transcriptional activity.

## In-Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model

Experimental Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for in-vivo evaluation of **Cannabiorcol** in a rat model of osteoarthritis.

#### Animal Model:

- Male Sprague-Dawley or Wistar rats are commonly used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- · Induction of Osteoarthritis:



Rats are anesthetized, and a single intra-articular injection of monoiodoacetate (MIA)
 (e.g., 3 mg in 50 μL of sterile saline) is administered into the knee joint cavity. The needle
 is typically passed through the patellar tendon. Control animals receive an injection of
 sterile saline.

#### Cannabiorcol Administration:

 Following MIA injection, rats are treated with Cannabiorcol, typically via oral gavage, for a specified duration.

#### Assessment of Osteoarthritis:

- Histological Analysis: At the end of the treatment period, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage and proteoglycan loss. The severity of cartilage degradation is scored using a standardized system.
- Behavioral Testing: Pain and joint function can be assessed using methods such as measuring paw withdrawal threshold to a mechanical stimulus (von Frey filaments) or by gait analysis.

#### Immunohistochemistry:

 Joint tissue sections can be stained with antibodies against MMPs to evaluate the effect of Cannabiorcol on their expression in the cartilage.

## **Synthesis**

A specific, detailed synthesis protocol for **Cannabiorcol** is not readily available in the public scientific literature. However, general methods for the synthesis of cannabinoids can be adapted. A plausible synthetic route could involve the condensation of an appropriate resorcinol derivative with a suitable terpene under acidic conditions. Further optimization and purification would be necessary to obtain high-purity **Cannabiorcol**.

### Conclusion



Cannabiorcol is an emerging phytocannabinoid with demonstrated therapeutic potential, particularly in the context of osteoarthritis. Its ability to inhibit the p38/MSK-1/NF-κB signaling pathway and reduce the expression of matrix metalloproteinases provides a clear mechanism for its anti-inflammatory and chondroprotective effects. While further research is needed to fully characterize its bioactivity, pharmacokinetics, and toxicological profile, the existing data strongly suggest that Cannabiorcol warrants further investigation as a novel therapeutic agent for inflammatory joint diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Cannabiorcol | CAS#:19825-73-1 | Chemsrc [chemsrc.com]
- 3. Cannabiorcol | C17H18O2 | CID 59444404 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cannabiorcol (CAS Number: 19825-73-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142604#cannabiorcol-cas-number-19825-73-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com